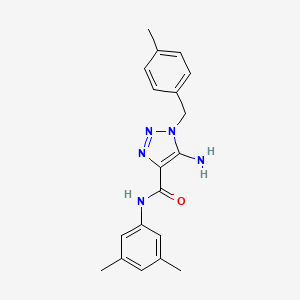
5-amino-N-(3,5-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(3,5-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Amino-N-(3,5-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, antifungal, and anticancer properties, along with structure-activity relationships (SAR) and relevant case studies.
- Molecular Formula : C19H21N5O
- Molecular Weight : 335.4 g/mol
- CAS Number : 845867-38-1
Antimicrobial Activity
Research indicates that compounds with a triazole core exhibit significant antimicrobial properties. A study demonstrated that derivatives of 5-amino-1,2,3-triazole showed promising activity against various bacterial strains. The mechanism of action typically involves the inhibition of cell wall synthesis or disruption of cellular processes in pathogens.
Antifungal Activity
The antifungal potential of this compound has been evaluated against several fungal species. The triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and cell death.
Anticancer Properties
Several studies have highlighted the anticancer effects of triazole derivatives. For instance, a compound similar to this compound demonstrated submicromolar activity against cancer cell lines. The mechanism often involves apoptosis induction through various signaling pathways.
Structure-Activity Relationships (SAR)
The biological efficacy of triazole compounds can be significantly influenced by their structural modifications. Key findings include:
- Amino Group : The presence of an amino group at the 5-position is critical for maintaining bioactivity.
- Substituents on the Phenyl Ring : The position and nature of substituents on the phenyl ring can enhance or diminish activity. For instance, 3,5-dimethyl substitutions have been associated with improved potency.
- Triazole Core Modifications : Alterations to the triazole core can lead to loss of activity; hence careful optimization is required during drug design.
Chagas Disease Research
A notable study focused on optimizing a series of 5-amino-1,2,3-triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. The optimized compounds exhibited:
- pEC50 : Greater than 6 in cellular assays.
- Selectivity : Over 100-fold selectivity against non-target cells like VERO and HepG2.
These findings suggest that modifications to the triazole structure can yield potent therapeutic agents for neglected diseases.
Anticancer Screening
Another research effort evaluated various triazole derivatives for their anticancer properties using high-throughput screening methods. Compounds demonstrated:
- Cell Line Specificity : Significant cytotoxicity against specific cancer cell lines while sparing normal cells.
- Mechanism Insights : Induction of apoptosis through caspase activation pathways.
属性
IUPAC Name |
5-amino-N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-4-6-15(7-5-12)11-24-18(20)17(22-23-24)19(25)21-16-9-13(2)8-14(3)10-16/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSPGIUVDAZFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














